molecular formula C19H23FN2 B5010651 1-[2-(4-fluorophenyl)-1-methylethyl]-4-phenylpiperazine

1-[2-(4-fluorophenyl)-1-methylethyl]-4-phenylpiperazine

Cat. No. B5010651
M. Wt: 298.4 g/mol
InChI Key: UCHLBQBKXVDILA-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The presence of the fluorophenyl and phenyl groups suggests that it might have properties similar to other fluorinated aromatic compounds, which are often used in medicinal chemistry due to their ability to influence the potency, metabolic stability, and bioavailability of drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing nature of the fluorine atom in the fluorophenyl group, which could impact the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperazine derivatives are known to participate in a variety of chemical reactions, including alkylation, acylation, and various types of cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many piperazine derivatives exhibit biological activity by interacting with various types of receptors in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Based on its structural features, it could potentially pose risks if ingested, inhaled, or if it comes into contact with skin or eyes .

properties

IUPAC Name

1-[1-(4-fluorophenyl)propan-2-yl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c1-16(15-17-7-9-18(20)10-8-17)21-11-13-22(14-12-21)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHLBQBKXVDILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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